molecular formula C6H9ClN2O B2698006 3-Oxopiperidine-4-carbonitrile hydrochloride CAS No. 2102409-15-2

3-Oxopiperidine-4-carbonitrile hydrochloride

Cat. No.: B2698006
CAS No.: 2102409-15-2
M. Wt: 160.6
InChI Key: MUJGGKQGGLCUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxopiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 . It appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h5,8H,1-2,4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

Studies have shown that certain nitrile derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have been investigated for their photovoltaic properties and applications in fabricating organic-inorganic photodiodes. These compounds exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Analysis and Optical Properties

Nitrile compounds have been subject to structural and spectroscopic analysis, providing insights into their optical properties. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been analyzed using X-ray and spectroscopic methods to investigate its optical properties, including absorption and fluorescence, indicating its potential in photonic and electronic applications (Jukić et al., 2010).

Anticancer and Antibacterial Activity

Certain nitrile derivatives have shown promising anticancer and antibacterial activities. For example, benzochromene derivatives, including 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have been synthesized and tested for their cytotoxic potencies against cancer cells, demonstrating potential in cancer treatment (Ahagh et al., 2019). Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, suggesting their application in addressing bacterial infections (Rostamizadeh et al., 2013).

DNA Binding and Antioxidant Activity

Research into nitrile derivatives has also covered their interaction with DNA and antioxidant activities. Multispectral studies on new pyranochromene derivatives, for instance, have explored their DNA binding capabilities and antioxidant activities, highlighting their therapeutic potential and relevance in biochemical research (Dehkordi et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-oxopiperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h5,8H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJGGKQGGLCUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=O)C1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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